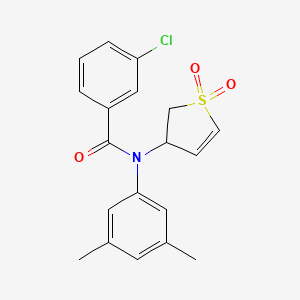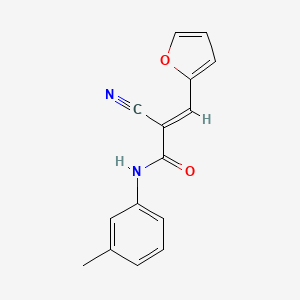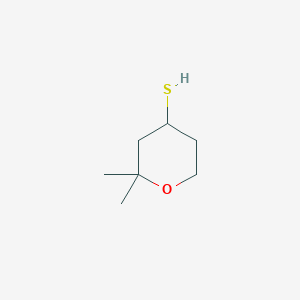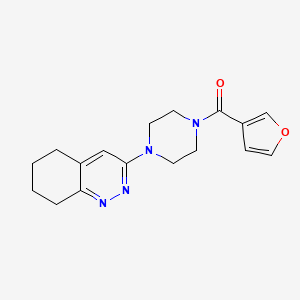
3-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has shown potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the expression of pro-inflammatory cytokines like TNF-α and IL-6.
Biochemical and Physiological Effects:
Studies have reported that 3-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide exhibits cytotoxicity against cancer cells. This compound has also been shown to inhibit the growth of fungi and bacteria. Additionally, this compound has been reported to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide in lab experiments is its potential use as an anticancer agent. This compound has also shown potential as an anti-inflammatory agent. One of the limitations of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability.
Orientations Futures
Future research on 3-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide should focus on its potential use as an anticancer agent. Additionally, further studies should be conducted to understand the mechanism of action of this compound. Future research should also explore the potential of this compound as an anti-inflammatory agent and its use in the treatment of fungal and bacterial infections. Finally, efforts should be made to improve the solubility of this compound in water to enhance its bioavailability.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been reported in various scientific studies. One of the commonly used methods for the synthesis of this compound is the reaction of 3,5-dimethylphenyl isocyanate with 3-chloro-2-hydroxybenzoic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with 2-thioxo-1,3-thiazolidin-4-one to obtain the final product.
Applications De Recherche Scientifique
3-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has shown potential applications in the field of medicinal chemistry. This compound has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent. Additionally, this compound has been shown to have antifungal and antibacterial activity.
Propriétés
IUPAC Name |
3-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S/c1-13-8-14(2)10-18(9-13)21(17-6-7-25(23,24)12-17)19(22)15-4-3-5-16(20)11-15/h3-11,17H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKYIDSFFQLIPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether](/img/structure/B2879740.png)
![1-[3,5-Dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B2879741.png)
![methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate](/img/structure/B2879742.png)

![(Pentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine dihydrochloride](/img/structure/B2879744.png)

![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2879751.png)
![(2,6-Dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2879752.png)
![N-(3-cyanothiophen-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2879753.png)


![3-(3-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2879760.png)

![6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl chloride](/img/structure/B2879762.png)